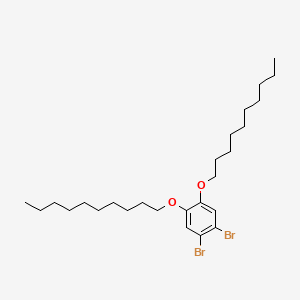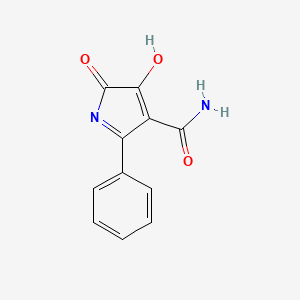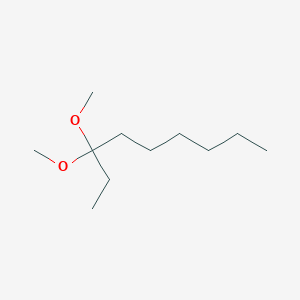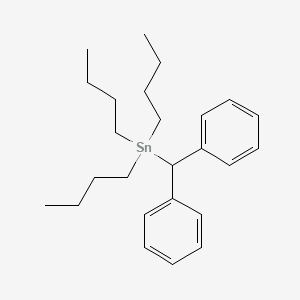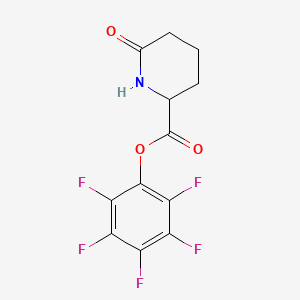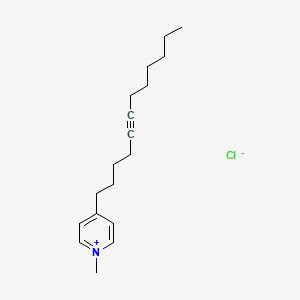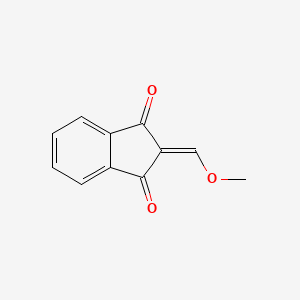
2-(Methoxymethylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethylidene)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core substituted with a methoxymethylidene group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with methoxymethylidene reagents under controlled conditions. One common method includes the use of sodium methoxide in methanol, followed by refluxing and neutralization with hydrochloric acid . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-(Methoxymethylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methoxymethylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The methoxymethylidene group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include electron transfer and resonance stabilization, contributing to the compound’s unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylindene: Similar in structure but lacks the methoxymethylidene group.
2-Methylene-2H-indene: Another related compound with a different substitution pattern.
Uniqueness
2-(Methoxymethylidene)-1H-indene-1,3(2H)-dione is unique due to its specific substitution, which imparts distinct reactivity and potential applications compared to other indene derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
114915-50-3 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(methoxymethylidene)indene-1,3-dione |
InChI |
InChI=1S/C11H8O3/c1-14-6-9-10(12)7-4-2-3-5-8(7)11(9)13/h2-6H,1H3 |
InChI Key |
RKVAMEKVWDCOPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


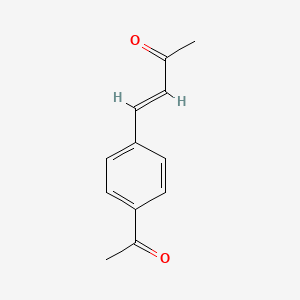
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
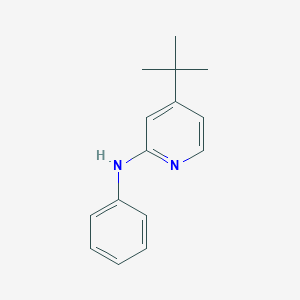
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

